molecular formula C19H25N7O B2993548 2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 887213-16-3

2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

Cat. No.: B2993548
CAS No.: 887213-16-3
M. Wt: 367.457
InChI Key: KOXUUBHWOZPUOW-UHFFFAOYSA-N
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Description

2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex chemical compound, noted for its diverse applications in medicinal chemistry and pharmacology. Its unique structure lends itself to a range of chemical reactions and potential therapeutic uses.

Properties

IUPAC Name

2-[4-[1-methyl-4-(2-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-14-5-3-4-6-16(14)21-17-15-13-20-24(2)18(15)23-19(22-17)26-9-7-25(8-10-26)11-12-27/h3-6,13,27H,7-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXUUBHWOZPUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multi-step organic reactions. Initially, the starting materials undergo a sequence of nucleophilic substitutions, cyclizations, and functional group manipulations. For instance, one common route starts with the synthesis of the pyrazolopyrimidine core, followed by functionalization with an appropriate piperazine derivative. The final steps typically involve attaching the ethanol moiety under mild, controlled conditions.

Industrial Production Methods

In an industrial setting, production scales up with optimized reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

  • Reduction: : Reduction reactions can modify functional groups, typically using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering different positions in the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing agents: : Sodium borohydride (NaBH₄), hydrogenation over palladium/carbon (Pd/C)

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions, Lewis acids for certain electrophilic substitutions

Major Products

Products vary depending on the reaction, but typically include derivatives with modified pharmacological properties or intermediates for further synthesis.

Scientific Research Applications

2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol has significant potential in various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Serves as a probe to study cellular processes.

  • Medicine: : Investigated for its potential in developing therapeutic agents for conditions such as cancer and neurological disorders.

  • Industry: : Applied in the development of new materials and catalysts.

Mechanism of Action

This compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction often involves binding to the active site, thereby modulating the activity of the target protein. This mechanism can lead to a cascade of cellular events, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

  • 2-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

  • 2-(4-(1-methyl-4-aminopyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

This compound’s unique structure and properties enable it to serve as a versatile tool in scientific research and potential therapeutic applications. Anything specific you want to dive deeper into?

Biological Activity

The compound 2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer potential. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various mechanisms of action including:

  • Inhibition of cell proliferation : Several studies have demonstrated that compounds similar to this one can significantly inhibit the growth of cancer cells.
  • Induction of apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for anticancer agents.
  • Modulation of signaling pathways : These compounds may affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-kB pathways.

Anticancer Activity

A study published in Scientific Reports evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. The results indicated that compounds with similar structures to 2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231). The MTT assay results showed IC50 values lower than those observed for standard chemotherapeutics like cisplatin, indicating superior efficacy .

The mechanism by which these compounds induce apoptosis was explored through caspase activation assays. The study found that treatment with similar pyrazolo derivatives led to increased levels of activated caspases (caspase 3/7 and caspase 9), suggesting that these compounds promote apoptosis through intrinsic pathways . Additionally, some derivatives were shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.

Data Table: Biological Activity Summary

Activity TypeCompound ClassObserved EffectsReference
CytotoxicityPyrazolo[3,4-d]pyrimidineIC50 < Cisplatin in MCF-7/MDA-MB-231
Apoptosis InductionPyrazolo derivativesIncreased caspase activity
Signal Pathway ModulationVarious nitrogen-containing compoundsAltered PI3K/Akt and NF-kB signaling

Q & A

Q. What synthetic methodologies are commonly employed for this compound, and how do their efficiencies compare?

The synthesis involves multi-step reactions, often using piperazine and pyrazolo[3,4-d]pyrimidine intermediates. Key approaches include:

  • Acid-mediated cyclocondensation : Treatment with 1.0 M HCl at 0–50°C for 2.33 hours yields 52.7%, requiring heating to 50°C for solubility .
  • Reflux coupling : Ethanol reflux for 12 hours with chalcone derivatives, followed by filtration (no further purification needed), as seen in analogous pyrazoline syntheses .
  • Thermal considerations : Related compounds decompose above 50°C, suggesting temperature control during synthesis .

Q. What analytical techniques validate the compound’s structural integrity and purity?

  • HPLC with buffered mobile phases : Ammonium acetate buffer (pH 6.5) for assay quantification .
  • FTIR and mass spectrometry : Structural confirmation via functional group analysis and molecular weight verification (e.g., NIST data for analogs) .
  • Recrystallization purity checks : Use DMF-EtOH (1:1) mixtures to isolate high-purity crystals .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Gloves, masks, and protective eyewear mandatory to avoid skin contact .
  • First aid for inhalation : Immediate fresh air exposure and oxygen administration if needed .
  • Contamination management : Remove contaminated clothing and wash affected areas thoroughly .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

  • Multi-solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–8) under controlled temperatures .
  • Crystallography studies : Compare crystal structures from different solvents to identify polymorphic variations .
  • Theoretical modeling : Use Hansen solubility parameters to predict solvent compatibility .

Q. What strategies optimize reaction yield while minimizing byproducts?

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency in piperazine functionalization .
  • Reaction kinetics monitoring : Use in-situ NMR or HPLC to track intermediate formation and adjust reaction times .
  • Byproduct characterization : Isolate side products via column chromatography and identify structures via LC-MS .

Q. How can thermal stability be systematically evaluated?

  • DSC/TGA profiling : Heat from 25°C to 300°C at 10°C/min under nitrogen to detect decomposition thresholds .
  • Isothermal stress testing : Incubate at 50°C for 24 hours and monitor degradation via HPLC .
  • Comparative analog studies : Evaluate stability against derivatives (e.g., 2-[cyclopentyl...ethanol) to identify stabilizing functional groups .

Q. How to resolve contradictions in reported bioactivity data?

  • Dose-response recalibration : Standardize assays (e.g., IC50 measurements) across cell lines and control batches .
  • Metabolite profiling : Identify active metabolites that may contribute to divergent results .
  • Computational docking : Map binding interactions to receptor models to explain variability in efficacy .

Q. What methodologies assess degradation kinetics under physiological conditions?

  • pH-dependent stability studies : Incubate in buffers simulating gastric (pH 1.2) and intestinal (pH 6.8) environments .
  • Oxidative stress testing : Expose to H2O2 or cytochrome P450 enzymes to mimic metabolic pathways .
  • Mass balance analysis : Quantify parent compound and degradation products over time using UPLC-MS .

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